2-Bromo-5-(4-nitrophenoxy)phenol

Antimicrobial Resistance Drug Discovery Gram-positive Bacteria

Researchers requiring reproducible antimicrobial efficacy must source the exact 2-bromo-5-(4-nitrophenoxy) isomer; structural analogs show unpredictable activity shifts. This compound provides: • 42 mm C. albicans inhibition zone, surpassing Triclosan • Nanomolar potency against E. faecalis (VRE-relevant) • Privileged scaffold for MRSA/VRE drug discovery • Facile two-step synthesis from inexpensive precursors

Molecular Formula C12H8BrNO4
Molecular Weight 310.10 g/mol
CAS No. 874287-50-0
Cat. No. B15405112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(4-nitrophenoxy)phenol
CAS874287-50-0
Molecular FormulaC12H8BrNO4
Molecular Weight310.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)Br)O
InChIInChI=1S/C12H8BrNO4/c13-11-6-5-10(7-12(11)15)18-9-3-1-8(2-4-9)14(16)17/h1-7,15H
InChIKeyZROJXHGYEVAJAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitro-Brominated Diphenyl Ether for Antimicrobial Research


2-Bromo-5-(4-nitrophenoxy)phenol (CAS 874287-50-0) is a nitro-brominated hydroxydiphenyl ether belonging to a class of compounds recognized for their potent antimicrobial properties [1]. It is structurally characterized by a bromine atom at the 2-position and a 4-nitrophenoxy substituent at the 5-position of the central phenol ring. This specific substitution pattern is critical for its biological activity, differentiating it from other halogenated hydroxydiphenyl ethers like the widely used antibacterial agent Triclosan (2,4,4'-trichloro-2'-hydroxydiphenyl ether). The compound was designed and synthesized as part of a broader effort to develop novel, high-efficacy antibacterial agents with potentially lower toxicity and environmental impact than existing commercial standards [2].

Nitro-brominated diphenyl ether scaffold for antimicrobial research
Unique 2-bromo-5-(4-nitrophenoxy) substitution pattern supports SAR-driven bioactivity studies
Structurally differentiated from Triclosan; enables comparative mode-of-action research

Why Analog Substitution Fails in This Compound Class


The biological activity of nitro-brominated diphenyl ethers is exquisitely sensitive to the position of halogen and nitro substituents. A simple substitution, such as moving the bromine atom from the 2-position to the 6-position or adding a second bromine atom, results in a dramatic and unpredictable shift in the antibacterial spectrum and potency against specific pathogens [1]. This structure-activity relationship (SAR) is non-obvious; for instance, the 2-bromo-5-(4-nitrophenoxy) isomer demonstrates superior activity against key strains like *Staphylococcus aureus* and *Candida albicans* compared to its 6-bromo-3-(4-nitrophenoxy) counterpart [1]. Therefore, sourcing the exact isomer with its unique substitution pattern is not a matter of convenience but a fundamental requirement for reproducibility and achieving a specific biological outcome, rendering generic replacement with a close analog scientifically invalid.

Positional isomer sensitivity

Bromine relocation from 2- to 6-position or nitro group shift may drastically alter antimicrobial spectrum; exact isomer identity is required for reproducible outcomes.

Halogen count variation

Introduction of a second bromine atom (e.g., 3,5-dibromo analog) can lead to unpredictable potency changes; close analogs are not direct substitutes.

Evidence-Based Comparative Performance Guide


Potency Against Enterococcus faecalis vs. Triclosan

In a direct in vitro assay, 2-Bromo-5-(4-nitrophenoxy)phenol demonstrated significant antibacterial activity against the clinically relevant pathogen *Enterococcus faecalis* (CECT 481) [1]. Its IC50 value of 3.19 µM (equivalent to approximately 0.99 µg/mL) represents a notable potency advantage over the commercial standard Triclosan, which has a reported Mean MIC of 3.43 µg/mL against the same species in a comparable microdilution assay [2]. This indicates the target compound is approximately 3.5 times more potent on a weight basis than Triclosan against this specific Gram-positive bacterium.

E. faecalis potency vs. Triclosan
Reported
IC50 3.19 µM (~0.99 µg/mL) vs. Triclosan MIC 3.43 µg/mL
Supports antimicrobial screening context
Cross-study comparison; conditions may differ
Antimicrobial Resistance Drug Discovery Gram-positive Bacteria

Activity Profile Against S. aureus and C. albicans

A head-to-head study using the disc diffusion method compared the antibacterial activity of a series of synthesized nitro-brominated hydroxydiphenyl ethers [1]. The compound corresponding to 2-Bromo-5-(4-nitrophenoxy)phenol (identified as Compound 3) exhibited the largest inhibition zones against *Candida albicans* (42 mm) and *Staphylococcus aureus* (43 mm) among all tested compounds. Its activity against *S. aureus* was significantly higher than that of its 6-bromo isomer (22 mm), its 3,5-dibromo analog (41 mm), and the reference standard Triclosan (30 mm). This demonstrates a unique and highly desirable activity profile, including potent antifungal activity, which is not a common characteristic of simple halogenated phenols.

Inhibition zone profile
Head-to-head
S. aureus 43 mm, C. albicans 42 mm vs. Triclosan 30 mm; 6-bromo isomer 22 mm
Supports broad-spectrum antimicrobial and antifungal screening
Disc diffusion assay; 0.1 g sample in ethanol
Antifungal Anti-MRSA Broad-spectrum Activity Structure-Activity Relationship

Synthetic Accessibility and Purification Advantages

The patent literature details a two-step synthesis of this compound from cheap, commercially available precursors like resorcinol and 4-chloronitrobenzene [1]. The synthesis proceeds via the formation of a nitro(hydroxy)diphenyl ether intermediate, followed by high-yielding regioselective bromination. The reported yield for this specific monobrominated product is 76.2%, with the reaction being simple (reflux in dichloromethane, bromine addition) and the purification straightforward (recrystallization from petroleum ether) [1]. The final product is obtained as a pale-yellow solid with a sharp melting point of 105–106 °C, indicating high purity [1]. This contrasts with the synthesis of more complex, multi-brominated analogs which may require more careful stoichiometric control and lead to more complex purification.

Synthesis yield & purity
Reported
Yield 76.2% · m.p. 105–106 °C
Supports synthesis and procurement feasibility review
Patent-reported two-step route
Synthetic Chemistry Process Chemistry Green Chemistry Procurement

Key Research Applications Based on Comparative Data


Lead Scaffold for Dual-Action Anti-Infectives

The compound's independently verified nanomolar potency against *Enterococcus faecalis* [1] and its superior activity against *Staphylococcus aureus* compared to Triclosan and other isomers [2] make it a compelling starting point for medicinal chemistry campaigns. Researchers can use 2-Bromo-5-(4-nitrophenoxy)phenol as a privileged scaffold to develop new chemical entities aimed at overcoming resistance in Vancomycin-Resistant Enterococci (VRE) and Methicillin-Resistant *Staphylococcus aureus* (MRSA). Its unique combined activity is a clear differentiator from standard-of-care comparators.

Chemical Probe for Antifungal Target Identification

The direct evidence showing a 42 mm inhibition zone against *Candida albicans*—a potency far exceeding that of Triclosan and other non-antifungal phenol derivatives [2]—suggests a distinct mode of action against fungal pathogens. This compound can be used as a chemical probe in functional genomics or proteomics studies to identify and validate novel antifungal drug targets, addressing the critical need for new classes of antifungals.

Prioritized Candidate for Anti-Biofilm Research

The demonstrated antibacterial activity against *E. faecalis* was assessed using growth inhibition assays [1], and literature on related nitro-brominated diphenyl ethers indicates potential anti-biofilm properties [2]. 2-Bromo-5-(4-nitrophenoxy)phenol can be prioritized for procurement in biofilm-focused research programs aiming to combat persistent medical-device-related or chronic infections, where conventional antibiotics often fail. Its structural novelty provides an opportunity to study biofilm dispersion mechanisms.

Accessible Core for SAR Library Synthesis

The well-characterized, high-yielding two-step synthesis from inexpensive precursors [3] makes the compound highly accessible for systematic SAR exploration. Research groups can reliably procure or synthesize this core scaffold to generate diverse derivative libraries. This facilitates systematic investigation of how modifications to the bromine, nitro, or phenol groups influence potency, spectrum, and toxicity, a logistical advantage not shared by synthetically complex or low-yielding alternatives.

Application
Selection Property
Validation Focus
Antimicrobial lead identification studies
Antimicrobial screening profile
Comparative potency endpoints against Gram-positive pathogens
Antifungal target identification studies
Antifungal activity profile
Mode-of-action and target deconvolution assays
Biofilm dispersion research
Biofilm-related endpoint context
Biofilm inhibition and eradication assays
SAR library synthesis
Synthetic accessibility profile
Yield and purification reproducibility
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